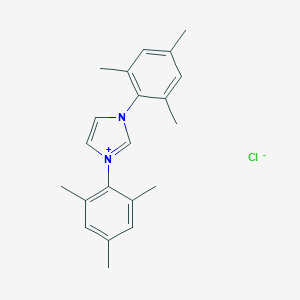

1,3-Dimesitylimidazolium chloride

Cat. No. B136462

Key on ui cas rn:

141556-45-8

M. Wt: 340.9 g/mol

InChI Key: OTOSIXGMLYKKOW-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Procedure details

Quantity

0.006 mmol

Type

catalyst

Reaction Step One

Quantity

0.0025 mmol

Type

Reaction Step Two

Name

potassium tert-butoxide

Quantity

2 mg

Type

catalyst

Reaction Step Four

Name

Identifiers

|

NAME

|

Styrene Mizoroki-Heck

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.006 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-]

|

Details

Addition Order |

1 |

Step Two

|

Name

|

|

|

Quantity

|

0.0025 mmol

|

|

Type

|

|

|

Smiles

|

O=C(/C=C/C1=CC=CC=C1)/C=C/C2=CC=CC=C2.O=C(/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4.O=C(/C=C/C5=CC=CC=C5)/C=C/C6=CC=CC=C6.[Pd].[Pd]

|

Details

Addition Order |

2 |

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0.1 mmol

|

|

Type

|

reagent

|

|

Smiles

|

CCN(CC)CC

|

|

Name

|

potassium tert-butoxide

|

|

Quantity

|

2 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)[O-].[K+]

|

Details

Addition Order |

4 |

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0.05 mmol

|

|

Type

|

limiting reactant

|

|

Smiles

|

c1ccc(cc1)I

|

Details

Addition Order |

6 |

Setup

Vessel

|

Control Type

|

WELL_PLATE

|

|

Setpoint

|

1.2 mL

|

|

Material

|

GLASS

|

|

Attachments

|

MAT

|

Environment

|

Type

|

GLOVE_BOX

|

|

Details

|

nitrogen atmosphere

|

Conditions

Temperature

|

Control Type

|

DRY_ALUMINUM_PLATE

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

STIR_BAR

|

|

Rate

|

MEDIUM

|

|

RPM

|

0

|

Other

|

Reflux

|

|

|

Conditions are dynamic

|

|

Notes

Sensitive to moisture |

1 |

Sensitive to oxygen |

1 |

Workups

ADDITION

|

Type

|

ADDITION

|

|

Phase kept

|

Filtrate

|

|

Automated

|

1

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

internal standard

|

|

Smiles

|

COc1cc(OC)cc(OC)c1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AREA | 4.979108e+07 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C/c1ccccc1)\c1ccccc1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AREA | 1.987998e+08 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C(c1ccccc1)c1ccccc1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AREA | 1.477624e+07 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

Analyses

GC

|

Type

|

GC

|

|

Details

|

Ran a special GC-FID method for this plate with a slower temperature ramp. As a result, retention times vary to the other plates.

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |